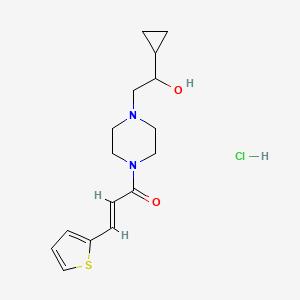
(E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O2S and its molecular weight is 342.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has explored the synthesis of various piperazine derivatives, similar to the compound . These studies often involve multi-step synthetic processes and structural characterization through techniques like NMR and X-ray crystallography (Kumar et al., 2017).
Pharmacological Evaluation
Piperazine derivatives have been evaluated for their potential pharmacological effects. For instance, some compounds showed antidepressant activities in behavioral tests and antianxiety effects in animal models (Kumar et al., 2017).
The anti-ischaemic activity of certain piperazine derivatives has been investigated, with some compounds exhibiting potent neuroprotective activity in vivo (Zhong et al., 2014).
Anticancer and Antimicrobial Studies
Piperazine derivatives have been synthesized and tested for their anticancer activities against various cancer cell lines, showing promising results in inhibiting cancer cell proliferation (Lv et al., 2019).
The antimicrobial activity of certain piperazine derivatives has been explored, with some compounds showing effectiveness against various bacterial strains and fungi (Mishra & Chundawat, 2019).
Allosteric Enhancers and Receptor Binding
- Some piperazine derivatives have been evaluated as allosteric enhancers of the A1 adenosine receptor, influencing receptor activity and showing potential for therapeutic applications (Romagnoli et al., 2008).
Properties
IUPAC Name |
(E)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S.ClH/c19-15(13-3-4-13)12-17-7-9-18(10-8-17)16(20)6-5-14-2-1-11-21-14;/h1-2,5-6,11,13,15,19H,3-4,7-10,12H2;1H/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUZWQRVFCZWNA-IPZCTEOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C=CC3=CC=CS3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CN2CCN(CC2)C(=O)/C=C/C3=CC=CS3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)
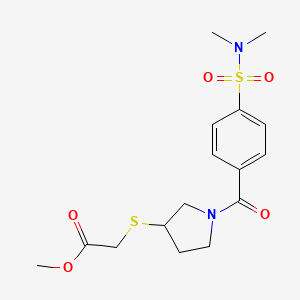
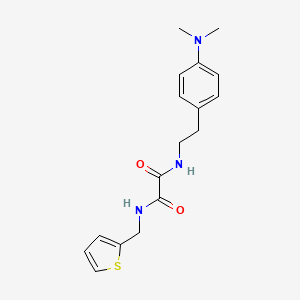
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)
![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)
![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)
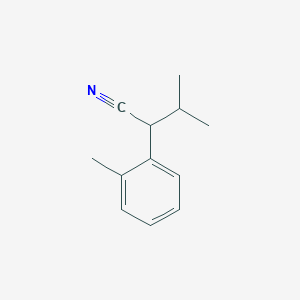
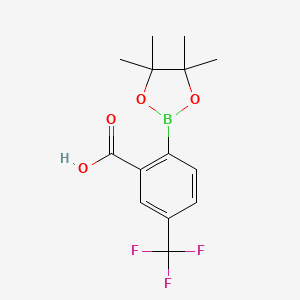
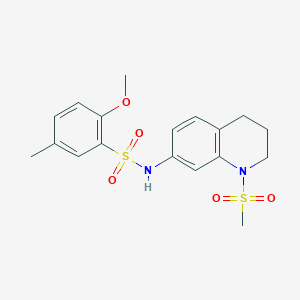
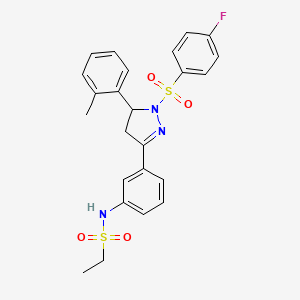
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)
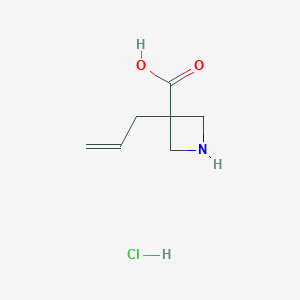
![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)
